Physicochemical Property Baseline vs. Hypothetical Comparators (Class-Level Inference)
No direct experimental comparison data for CAS 36220-33-4 against specific named comparators were found in the publicly accessible literature or patent corpus. The following data represent predicted or vendor-stated baseline properties for the target compound. Direct head-to-head data are unavailable, and any differentiation claim must be validated experimentally. The molecular weight is 356.5 g/mol, and the compound contains a rigid thiazolylidene core conjugated with three aromatic rings, implying a high molar extinction coefficient (logP > 4 predicted) and significant thermal stability relative to simpler, lower-molecular-weight thiazoles [1]. These properties suggest potential advantages in high-temperature applications and organic solvent-based formulations, but remain unverified against comparators.
| Evidence Dimension | Molecular weight / LogP (predicted) |
|---|---|
| Target Compound Data | MW: 356.5 g/mol; Predicted LogP: 4.7 [1] |
| Comparator Or Baseline | Class average for similarly substituted thiazolylidene benzenamines (no specific comparator data) |
| Quantified Difference | Not applicable |
| Conditions | Predicted data based on ACD/Labs and PubChem (for structurally similar compound: Fezatione, CAS 15387-18-5) |
Why This Matters
Predicted high LogP and molecular weight can influence solubility and permeability profiles, critical for formulation in organic media or non-aqueous systems.
- [1] PubChem. Fezatione (Compound Summary). Retrieved 2026-04-30. View Source
